molecular formula C7H6BrF2NO B6160994 3-bromo-6-(difluoromethoxy)-2-methylpyridine CAS No. 1332886-01-7

3-bromo-6-(difluoromethoxy)-2-methylpyridine

Cat. No.: B6160994
CAS No.: 1332886-01-7
M. Wt: 238.03 g/mol
InChI Key: QSDJDZPHSSWEHW-UHFFFAOYSA-N
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Description

3-Bromo-6-(difluoromethoxy)-2-methylpyridine (3-Br-6-DFMOP) is an organofluorine compound that has recently been studied for its potential applications in synthesis and scientific research. It is a colorless, crystalline solid that is soluble in organic solvents, such as ethanol and diethyl ether. 3-Br-6-DFMOP is a useful reagent in organic synthesis and has been used in the synthesis of various heterocyclic compounds, such as pyridines, amines, and heteroaromatic compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, 3-Br-6-DFMOP has potential applications in scientific research, particularly in the study of biochemical and physiological processes.

Scientific Research Applications

3-bromo-6-(difluoromethoxy)-2-methylpyridine has potential applications in scientific research, particularly in the study of biochemical and physiological processes. It has been used in the synthesis of various heterocyclic compounds, such as pyridines, amines, and heteroaromatic compounds. In addition, this compound has been used in the synthesis of various pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of various peptides and proteins.

Mechanism of Action

The mechanism of action of 3-bromo-6-(difluoromethoxy)-2-methylpyridine is not fully understood. However, it is believed that the fluorine atoms in the molecule interact with the nucleophilic sites of the target molecule, resulting in the formation of a covalent bond. The fluorine atoms may also interact with the electron-rich regions of the target molecule, resulting in the formation of a hydrogen bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-understood. However, it has been shown to have potential applications in the study of various biochemical and physiological processes. In particular, it has been used in the synthesis of various peptides and proteins, which have potential applications in drug discovery and development.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-6-(difluoromethoxy)-2-methylpyridine in laboratory experiments include its high reactivity, its low toxicity, and its ability to be used in a variety of synthetic reactions. However, there are also some limitations to its use in laboratory experiments. For example, it is not very stable in the presence of air and light and can decompose over time. In addition, it can be difficult to work with due to its high reactivity.

Future Directions

The future directions of 3-bromo-6-(difluoromethoxy)-2-methylpyridine research include further investigation into its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, further research is needed to better understand its mechanism of action and biochemical and physiological effects. Further research is also needed to improve the stability of the compound and to explore its potential applications in drug discovery and development. Finally, further research is needed to explore other potential applications of this compound, such as its potential use as a catalyst in organic synthesis.

Synthesis Methods

3-bromo-6-(difluoromethoxy)-2-methylpyridine can be synthesized by a variety of methods. The most common method is the reaction of 3-bromo-2-methylpyridine (3-Br-2-MOP) with difluoromethoxymethyl chloride (DFMMC). This reaction produces this compound in high yields and is relatively simple to perform. Other methods of synthesis include the reaction of 3-Br-2-MOP with difluoromethylmagnesium bromide (DFMMB) and the reaction of 3-Br-2-MOP with trifluoromethylmagnesium bromide (TFMMB).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-6-(difluoromethoxy)-2-methylpyridine involves the introduction of a bromine atom at the 3-position of pyridine, followed by the introduction of a difluoromethoxy group at the 6-position and a methyl group at the 2-position.", "Starting Materials": [ "2-methylpyridine", "bromine", "difluoromethane", "sodium hydride", "dimethylformamide", "acetic acid", "hydrogen peroxide", "sodium hydroxide" ], "Reaction": [ "Step 1: Bromination of 2-methylpyridine with bromine in acetic acid to yield 3-bromo-2-methylpyridine.", "Step 2: Treatment of 3-bromo-2-methylpyridine with sodium hydride in dimethylformamide to yield the corresponding pyridine anion.", "Step 3: Reaction of the pyridine anion with difluoromethane in dimethylformamide to yield 6-(difluoromethoxy)-3-bromo-2-methylpyridine.", "Step 4: Methylation of 6-(difluoromethoxy)-3-bromo-2-methylpyridine with dimethyl sulfate in the presence of sodium hydroxide to yield 3-bromo-6-(difluoromethoxy)-2-methylpyridine." ] }

1332886-01-7

Molecular Formula

C7H6BrF2NO

Molecular Weight

238.03 g/mol

IUPAC Name

3-bromo-6-(difluoromethoxy)-2-methylpyridine

InChI

InChI=1S/C7H6BrF2NO/c1-4-5(8)2-3-6(11-4)12-7(9)10/h2-3,7H,1H3

InChI Key

QSDJDZPHSSWEHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC(F)F)Br

Purity

95

Origin of Product

United States

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